molecular formula C29H28N4O4S B2916215 N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892380-44-8

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2916215
CAS No.: 892380-44-8
M. Wt: 528.63
InChI Key: GDMIFLQUECBXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a synthetic heterocyclic acetamide derivative characterized by a fused tricyclic core containing oxygen, nitrogen, and sulfur atoms. The structure includes a 2-methoxyphenyl substituent at position 5, a hydroxymethyl group at position 11, and a 4-ethylphenyl acetamide moiety linked via a sulfanyl bridge . Crystallographic refinement of related compounds has been performed using SHELX software, indicating its structural precision and stability in solid-state studies .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-4-18-9-11-20(12-10-18)31-25(35)16-38-29-23-13-22-19(15-34)14-30-17(2)26(22)37-28(23)32-27(33-29)21-7-5-6-8-24(21)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIFLQUECBXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with a unique structural framework that suggests potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₃₁H₃₃N₃O₂S, comprising various functional groups that may contribute to its biological properties. The intricate tricyclic framework combined with specific substituents enhances its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial
  • Antioxidant
  • Anticancer

The specific biological activities of this compound have not been extensively documented in the literature but can be inferred from related compounds.

Anticancer Activity

A study focusing on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines using the MTT assay method. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa15.1
Compound BPC313.8

These findings suggest that similar compounds may exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Another investigation into related compounds revealed their effectiveness against a range of microbial strains. For instance:

CompoundActivity TypeTarget Microbe
Compound CAntibacterialE. coli
Compound DAntifungalCandida albicans

Such data imply that this compound may possess similar antimicrobial efficacy.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound R1 (Position 5) R2 (Acetamide) Calculated LogP* Molecular Weight (g/mol)
Target Compound 2-methoxyphenyl 4-ethylphenyl ~3.2 ~550.6
Compound 4-methoxyphenyl 2-methylphenyl ~2.8 ~536.5
Compound (Ambeed, Inc.) Varied core Phenyl ~2.5 ~480.3

*LogP values estimated using fragment-based methods.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent, structurally related acetamides exhibit anti-exudative activity. For instance, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-inflammatory effects at 10 mg/kg, comparable to diclofenac sodium . The sulfanyl-acetamide linkage in the target compound suggests similar mechanistic pathways, though substituent positioning may modulate potency.

Crystallographic and Stability Considerations

The compound’s crystallinity has likely been analyzed using SHELXL (), a standard tool for small-molecule refinement. Related analogs with similar fused heterocycles demonstrate high thermal stability (>200°C) and low hygroscopicity, favoring formulation development .

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